Methyl 3,3,3-trimethoxypropanoate
Overview
Description
Methyl 3,3,3-trimethoxypropanoate is an organic compound with the molecular formula C7H14O5. It is a colorless liquid commonly used in various chemical syntheses and industrial applications. The compound is characterized by its three methoxy groups attached to the third carbon of the propanoate chain, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trimethoxypropanoate can be synthesized through the esterification of 3,3,3-trimethoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes where the reactants are mixed and heated in a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trimethoxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 3,3,3-trimethoxypropanoic acid and methanol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products:
Hydrolysis: 3,3,3-trimethoxypropanoic acid and methanol.
Reduction: 3,3,3-trimethoxypropanol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Methyl 3,3,3-trimethoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trimethoxypropanoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. The methoxy groups can undergo nucleophilic substitution, and the ester functionality can be hydrolyzed or reduced. The molecular targets and pathways involved are specific to the reactions it undergoes.
Comparison with Similar Compounds
Methyl 3,3,3-trimethoxypropanoate can be compared with other similar compounds such as:
Methyl 3-methoxypropanoate: Lacks the additional methoxy groups, making it less versatile in certain reactions.
Ethyl 3,3,3-trimethoxypropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.
The uniqueness of this compound lies in its three methoxy groups, which provide multiple sites for chemical modification and make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3,3,3-trimethoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRPRFMFHTAAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564776 | |
Record name | Methyl 3,3,3-trimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133871-52-0 | |
Record name | Methyl 3,3,3-trimethoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,3,3-trimethoxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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